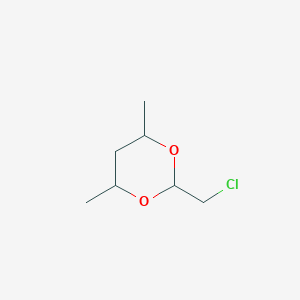
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane is a chemical compound used in scientific research for its unique properties. This compound is also known as CDMD and has a molecular formula of C8H15ClO2. CDMD is a colorless liquid that is soluble in organic solvents such as chloroform, ether, and benzene. It is commonly used in the synthesis of various compounds and has been studied for its potential applications in the field of medicine.
Mechanism Of Action
The mechanism of action of CDMD is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. This property makes it useful in the synthesis of other compounds.
Biochemical And Physiological Effects
CDMD has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care. It is also known to be a skin and eye irritant.
Advantages And Limitations For Lab Experiments
CDMD has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is readily available. It is also a reactive intermediate, making it useful in the synthesis of other compounds. However, CDMD is toxic and should be handled with care. It is also a skin and eye irritant, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of CDMD. One potential area of research is the synthesis of new compounds using CDMD as a reactive intermediate. These compounds could have potential applications in the field of medicine. Another area of research could be the study of the toxicity of CDMD and its potential effects on human health. This could lead to the development of safer alternatives for use in laboratory experiments.
Conclusion
In conclusion, 2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane is a chemical compound with unique properties that make it useful in scientific research. It is commonly used in the synthesis of other compounds and has potential applications in the field of medicine. While CDMD has several advantages for use in laboratory experiments, it is toxic and should be handled with care. Further research is needed to fully understand the potential applications and limitations of CDMD.
Synthesis Methods
The synthesis of CDMD involves the reaction of 3,5-dimethyl-1,2-dioxane with thionyl chloride and hydrogen chloride gas. This reaction produces CDMD as a colorless liquid with a boiling point of 132-133°C. The synthesis of CDMD is a relatively simple process that can be carried out in a laboratory setting.
Scientific Research Applications
CDMD has been used extensively in scientific research for its unique properties. It is commonly used in the synthesis of other compounds, such as cyclic sulfates and sulfamates. These compounds have potential applications in the field of medicine, including as anticancer agents and anti-inflammatory drugs.
properties
CAS RN |
113547-34-5 |
|---|---|
Product Name |
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane |
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
2-(chloromethyl)-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H13ClO2/c1-5-3-6(2)10-7(4-8)9-5/h5-7H,3-4H2,1-2H3 |
InChI Key |
LFQFLCODYLKNOZ-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(O1)CCl)C |
Canonical SMILES |
CC1CC(OC(O1)CCl)C |
synonyms |
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



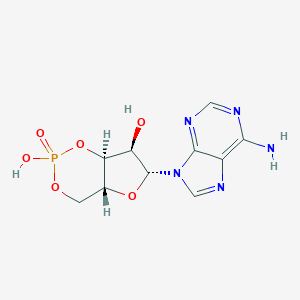
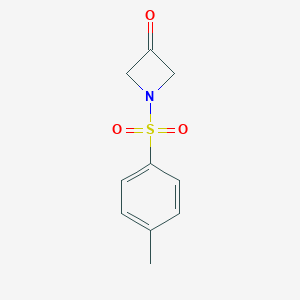
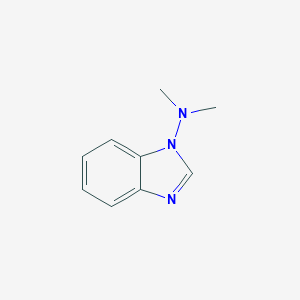
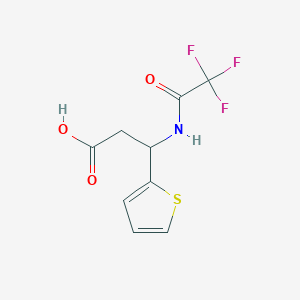
![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)

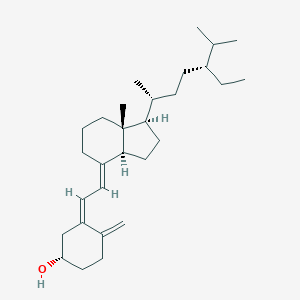

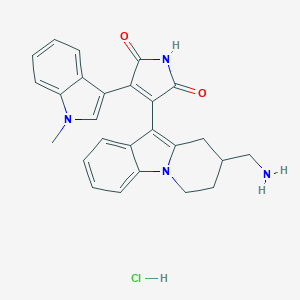

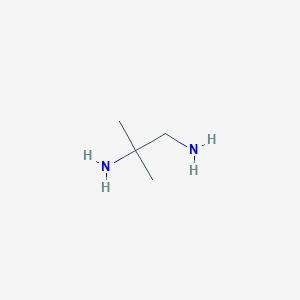
![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)
